molecular formula C13H19NO · HCl B1158817 2,3-Dimethylethcathinone (hydrochloride)

2,3-Dimethylethcathinone (hydrochloride)

Cat. No. B1158817
M. Wt: 241.8
InChI Key: MOHJBFCUMYASEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Substituted cathinones are psychoactive compounds commonly used as recreational drugs. Ethcathinone is a substituted cathinone that produces amphetamine-like stimulus effects in rats trained to discriminate amphetamine from vehicle. It has been identified as a component of capsules or tablets. 2,3-Dimethylethcathinone is a disubstituted analog of ethcathinone. Its physiological and toxicological properties have not been investigated. This product is intended for forensic and research purposes.

Scientific Research Applications

1. Chromatographic Analysis

A study by Bobrov et al. (2000) discusses the chromatographic behavior of certain drugs using High-Performance Liquid Chromatography (HPLC). This method, which involves UV absorption techniques, could potentially be applied to 2,3-Dimethylethcathinone hydrochloride for quantitative analysis and purity assessment.

2. Receptor Activity Studies

In the context of receptor activity, Croston et al. (2002) identified a compound as a nonpeptidic agonist of the urotensin-II receptor. Similar methodologies could be relevant for studying the receptor interactions of 2,3-Dimethylethcathinone hydrochloride.

3. Analytical and Forensic Applications

The paper by Kuś et al. (2016) provides comprehensive chemical characterization for cathinone derivatives using techniques like NMR spectroscopy, gas chromatography, and X-ray crystallography. These methods could be applied to 2,3-Dimethylethcathinone hydrochloride for forensic and analytical purposes.

4. Pharmacological Research

A study by Hara et al. (1991) discusses the pharmacological properties of a compound as a selective serotonergic receptor antagonist. Similar research could explore the pharmacological properties of 2,3-Dimethylethcathinone hydrochloride, especially its interactions with specific receptors.

5. Molecular Interaction Studies

The paper on the intermolecular interactions in the IR spectra of methylmethcathinones hydrochlorides by Authors (2022) focuses on analyzing NH∙Cl and CH∙∙∙Cl interactions. This approach could be beneficial in studying the molecular interactions and crystalline structure of 2,3-Dimethylethcathinone hydrochloride.

properties

Product Name

2,3-Dimethylethcathinone (hydrochloride)

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-8-6-7-9(2)10(12)3;/h6-8,11,14H,5H2,1-4H3;1H

InChI Key

MOHJBFCUMYASEI-UHFFFAOYSA-N

SMILES

CC1=CC=CC(C(C(C)NCC)=O)=C1C.Cl

synonyms

2,3-DMEC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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